molecular formula C26H22N2O5S B3005987 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 326017-72-5

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B3005987
CAS No.: 326017-72-5
M. Wt: 474.53
InChI Key: XGVDWHXYYHKELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a thiazole core substituted with a benzoyl group at position 5 and a phenyl group at position 2.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-31-19-14-18(15-20(32-2)23(19)33-3)25(30)28-26-27-21(16-10-6-4-7-11-16)24(34-26)22(29)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVDWHXYYHKELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the thiazole derivative with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules, facilitating the development of new chemical entities.

Biology

Research indicates that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest it may inhibit cancer cell proliferation by inducing apoptosis.

Medicine

The compound is being investigated for its therapeutic potential:

  • Drug Development : As a lead compound, it is evaluated for its ability to modulate specific biological pathways.
  • Mechanism of Action : It may interact with enzymes or receptors to affect cellular signaling and gene expression.

Industry

In industrial applications, this compound is explored for:

  • Material Science : Its properties are leveraged in developing new materials with enhanced performance characteristics.
  • Chemical Processes : It can serve as a reagent or catalyst in various chemical reactions.

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values of 15 µg/mL.
Study 2Anticancer ResearchInduced apoptosis in breast cancer cell lines (MCF-7) at concentrations of 10 µM after 48 hours.
Study 3Material DevelopmentUtilized as an additive in polymer formulations to enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogs

a. N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
  • Structure : Differs by a 4-chlorophenyl substituent at position 4 of the thiazole instead of the benzoyl-phenyl combination.
  • Properties : Molecular weight 404.87 g/mol, synthesized via condensation reactions involving 3,4,5-trimethoxybenzoyl chloride and 4-(4-chlorophenyl)thiazol-2-amine .
b. N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide
  • Structure : Contains a cyclopenta-thiophene core instead of thiazole.
  • Properties : Molecular weight 358.41 g/mol, predicted density 1.34 g/cm³, and boiling point 491.8°C .
  • Key Difference: The cyano group and fused ring system may alter electronic properties, influencing binding affinity to biological targets.

Furan-Containing Acrylamide Derivatives

a. N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)
  • Structure : Features a furan-acrylamide scaffold instead of thiazole.
  • Properties : White crystals, melting point 222–224°C, synthesized via condensation of oxazolone with aryl amines .
b. N-[1-(Furan-2-yl)-3-(4-hydroxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4d)
  • Structure : Includes a 4-hydroxyphenyl group, introducing hydrogen-bonding capability.
  • Properties: Melting point 214–216°C, lower yield (~50–57%) compared to non-polar analogs .
  • Key Difference : Hydroxyl substituents improve water solubility but may reduce metabolic stability.

Thiadiazole and Triazole Derivatives

a. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
  • Structure : Thiadiazole core with isoxazole and phenyl substituents.
  • Properties : Yellow solid, 70% yield, IR absorption at 1606 cm⁻¹ (C=O stretch) .
  • Key Difference : The thiadiazole ring’s electron-deficient nature may enhance interactions with π-acidic biological targets.
b. N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide
  • Structure : Complex triazole-benzothiazole hybrid.
  • Properties : Molecular formula C₃₀H₂₈N₆O₆S₂, includes a sulfanyl linker for improved solubility .

Melting Points and Solubility

Compound Class Melting Point Range (°C) Key Substituent Effect
Thiazole analogs 241–263 Chloro groups ↑ melting point
Furan-acrylamides 214–261 Hydroxyl groups ↓ melting point
Thiadiazoles 160–290 Electron-withdrawing groups ↑ stability

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a thiazole ring, a benzoyl group, and a trimethoxybenzamide moiety. Its molecular formula is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S with a molecular weight of approximately 454.51 g/mol.

Synthesis:
The synthesis typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization of α-haloketones and thioureas under acidic or basic conditions.
  • Introduction of the Benzoyl Group: Utilized via Friedel-Crafts acylation with benzoyl chloride.
  • Attachment of Trimethoxybenzamide: Coupling with 3,4,5-trimethoxybenzoic acid using coupling agents such as carbodiimides .

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains and fungi. The mechanism involves disruption of microbial cell walls and inhibition of nucleic acid synthesis .

Anticancer Activity

Several studies have reported the compound's potential as an anticancer agent:

  • Mechanism of Action: It may induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins .
  • Case Studies: In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in significant cell death compared to control groups. The IC50 value was determined to be approximately 15 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • The presence of the thiazole moiety is crucial for antimicrobial activity.
  • The trimethoxybenzamide group enhances lipophilicity, improving cellular uptake and bioavailability .

Comparative Studies

A comparative analysis with other thiazole derivatives revealed that this compound exhibited superior activity against certain pathogens and cancer cell lines. This highlights its potential as a lead compound for further drug development .

Property This compound Other Thiazole Derivatives
Antimicrobial ActivityEffective against multiple strainsVariable
Anticancer ActivityInduces apoptosis in MCF-7 cellsVaries widely
IC50 (Breast Cancer)~15 µMRanges from 10 µM to >50 µM

Q & A

Q. Q. How can microwave-assisted synthesis improve the yield of This compound?

  • Methodological Answer :
  • Parameter optimization : Use 100–150 W power and 80–100°C to accelerate cyclization (30–60 minutes vs. 12 hours conventionally) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity .
  • Scale-up protocols : Maintain stirring efficiency and temperature uniformity in monomodal reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.